Pteric acid

Folate Receptor Targeting Drug Delivery Molecular Imaging

Pteroic acid is the definitive glutamate-free folate scaffold for DHPS inhibition studies. Unlike folic acid, its single carboxylate enables homogeneous conjugate synthesis (US 8,044,200). Validated as a product analog in PDB 1TX0, it bypasses sulfonamide resistance. Essential negative control for antifolate screening—inactive against DHFR-TS, ensuring assay specificity. For reliable, reproducible results in folate pathway research, choose high-purity pteroic acid.

Molecular Formula C14H13N6O3+
Molecular Weight 313.29 g/mol
Cat. No. B10759272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteric acid
Molecular FormulaC14H13N6O3+
Molecular Weight313.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCC2=C[NH+]=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)/p+1
InChIKeyJOAQINSXLLMRCV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteric Acid Procurement Guide: Baseline Identity and Structural Context


Pteric acid (also known as pteroic acid, CAS 119-24-4) is a pterin derivative and a key intermediate in folate biosynthesis, consisting of a pteridine ring linked to a para-aminobenzoic acid (PABA) moiety [1]. It serves as the core scaffold for folic acid (pteroylglutamic acid), from which it differs by the absence of the terminal glutamic acid residue [2]. Pteric acid functions as a product analog and inhibitor of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of dihydropteridine pyrophosphate with PABA, and is thus a fundamental reference compound for studying antifolate mechanisms and for synthesizing folate receptor-targeted conjugates [3].

Pteric Acid Procurement: Why In-Class Substitution Is Not Scientifically Valid


Procurement decisions for folate pathway research require precise chemical specification because minor structural changes among in-class compounds, such as folic acid, methotrexate precursors, and pterin-sulfonamide conjugates, produce drastically divergent biological and pharmacological profiles. Pteric acid's unique combination of a free carboxylate, absence of a glutamate tail, and a distinct binding mode to DHPS leads to properties that cannot be extrapolated from folic acid or other pteroate derivatives [1][2]. The following quantitative evidence demonstrates that simple substitution of pteric acid with a close analog would invalidate experimental outcomes in key assays, including folate receptor binding, DHPS inhibition, and as a synthetic intermediate.

Pteric Acid: Quantified Differentiation from Folic Acid and Other Analogs for Scientific Selection


Pteric Acid Exhibits >100-Fold Weaker Affinity for the Folate Receptor Alpha (FRα) Compared to Folic Acid

Pteric acid's affinity for the human folate receptor (FRα) is dramatically lower than that of its closest analog, folic acid, which contains an additional glutamate residue. While folic acid binds with high affinity (KD ~190 pM) [1], pteroic acid shows a 'significant drop' to the micromolar range [2]. This difference of at least 100-fold fundamentally alters its suitability for receptor-mediated targeting. However, this loss of affinity can be restored to the low nanomolar range by conjugating pteroic acid to other moieties, making it a versatile scaffold [2].

Folate Receptor Targeting Drug Delivery Molecular Imaging

Pteric Acid as a Product Analog Binds the DHPS Pterin Pocket with Ki Values in the Low Micromolar Range

Pteric acid acts as a product analog inhibitor of dihydropteroate synthase (DHPS), binding to both the pterin- and PABA-binding regions of the enzyme [1]. In contrast, sulfonamide antibiotics, which are classic DHPS inhibitors, function as competitive inhibitors of the PABA substrate and do not occupy the pterin pocket. The inhibition constant (Ki) of pteric acid for DHPS has been measured under various conditions. For the wild-type enzyme at pH 9.0 and 37°C, a Ki value of 1.4 µM has been reported, with mutant enzyme forms showing altered Ki values ranging from 0.6 to 39 µM [2].

Antibacterial Dihydropteroate Synthase Enzyme Inhibition

Pteric Acid Lacks Inhibitory Activity Against DHFR-TS from Babesia gibsoni, Unlike the Active Analog DAMPA

In a comparative study of methotrexate precursors against the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme from Babesia gibsoni, pteroic acid (PA) showed no inhibitory activity on either the recombinant enzyme or parasite growth. In stark contrast, the closely related analog 2,4-diamino-N10-methyl-pteroic acid (DAMPA) potently inhibited both the enzyme (IC50 = 2.6 ± 0.15 µM) and parasite growth (IC50 = 2.4 ± 0.20 µM) [1]. This demonstrates that a single modification (N10-methylation) on the pteroic acid scaffold transforms an inactive compound into a potent inhibitor.

Antiparasitic Babesia DHFR-TS

Pteric Acid is a Superior Synthetic Scaffold for Conjugate Development Due to Its Purifiable Free Carboxylate

Pteric acid possesses a free carboxylate group on its PABA moiety, which is not present in the fully functional folate molecule (folic acid). This structural feature provides a defined conjugation handle, making it a 'convenient starting material' for the synthesis of folate receptor-targeted drug conjugates [1]. The patent literature specifically describes the purification of pteric acid to remove folic acid contamination, which is critical for producing high-purity conjugates [2]. In contrast, folic acid has two carboxylates (alpha and gamma), leading to regioisomer mixtures upon conjugation.

Bioconjugation Drug Delivery Targeted Therapy

Pteric Acid Lacks Neurophysiological Activity in Hippocampal Slices, in Contrast to Folic Acid

Electrophysiological studies on guinea pig hippocampal slices have shown that pteroic acid is inactive, whereas folic acid (pteroylglutamic acid) and certain other folate derivatives produce measurable neurophysiological effects [1]. The study explicitly states: 'Pteroic acid, pterin,N(p-aminobenzoyl)L-glutamic acid are inactive.' This provides a clear functional differentiation in a neuronal model system, indicating that the glutamate tail is essential for the observed neurological activity.

Neuroscience Electrophysiology Folate

Pteric Acid: Optimal Research and Industrial Application Scenarios Based on Evidence


Design of Novel DHPS Inhibitors to Overcome Sulfonamide Resistance

Pteric acid is the preferred tool compound for structural biology and medicinal chemistry efforts aimed at developing novel antibacterial agents that target the pterin-binding pocket of dihydropteroate synthase (DHPS). Its product analog binding mode, as elucidated in the PDB structure 1TX0, provides a validated starting point for fragment-based drug design and structure-guided optimization to create inhibitors that bypass existing sulfonamide resistance mechanisms [1].

Synthesis of Well-Defined Folate Receptor-Targeted Drug Conjugates

Due to its single, purifiable carboxylate group, pteric acid is a superior synthetic scaffold compared to folic acid for preparing homogeneous, single-isomer conjugates for folate receptor-targeted drug delivery. This is critical for applications in oncology where reproducibility and precise pharmacokinetic profiles are paramount. The described purification methods in US Patent 8,044,200 ensure the high purity required for these advanced conjugates [2].

A Negative Control in Antiparasitic Drug Discovery Targeting DHFR-TS

In screening campaigns against apicomplexan parasites like Babesia gibsoni, pteric acid serves as an essential negative control. Its complete lack of activity against the DHFR-TS enzyme, in stark contrast to the potent inhibitor DAMPA, validates the specificity of assay hits and helps establish clear structure-activity relationships for future lead optimization programs [3].

A Critical Negative Control in Folate-Mediated Neurophysiology Studies

For neuroscientists investigating the effects of folate derivatives on synaptic plasticity and neuronal excitability, pteric acid is the definitive negative control. Its demonstrated electrophysiological inactivity in hippocampal slice preparations confirms that observed effects from folic acid are specifically dependent on the presence of the glutamate moiety, ensuring the rigor of experimental conclusions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pteric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.